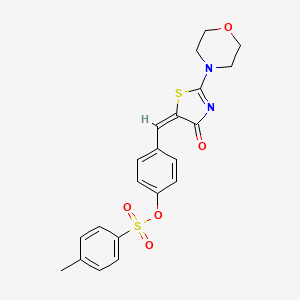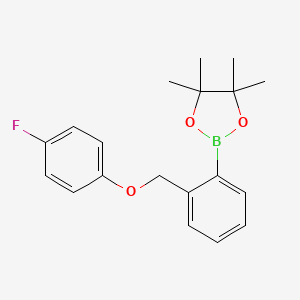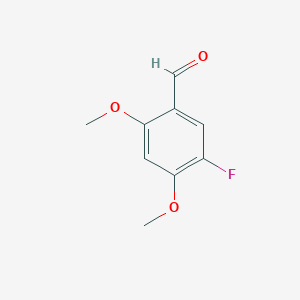
5-Fluoro-2,4-dimethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H9FO3 . It is a derivative of benzaldehyde, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are replaced by a fluorine atom and methoxy groups, respectively. This compound is used in various chemical syntheses and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde typically involves the fluorination of 2,4-dimethoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: 5-Fluoro-2,4-dimethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of 5-Fluoro-2,4-dimethoxybenzoic acid.
Reduction: Formation of 5-Fluoro-2,4-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
Chemistry: 5-Fluoro-2,4-dimethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also investigated for its potential antifungal and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .
作用机制
The mechanism of action of 5-Fluoro-2,4-dimethoxybenzaldehyde involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of fungal growth and other biological effects . The compound targets cellular antioxidation components such as superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death in susceptible organisms .
相似化合物的比较
5-Fluoro-2,4-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups.
2-Fluoro-4,5-dimethoxybenzaldehyde: Fluorine and methoxy groups are positioned differently on the benzene ring.
Uniqueness: 5-Fluoro-2,4-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
5-fluoro-2,4-dimethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJPELUSHAZZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5Z)-3-[(3,5-dimethylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2820363.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820365.png)
![Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride](/img/new.no-structure.jpg)
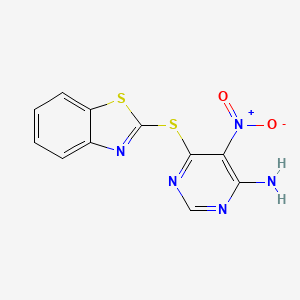
![5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B2820370.png)
![N-[(3-Propan-2-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2820373.png)
![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid](/img/structure/B2820374.png)

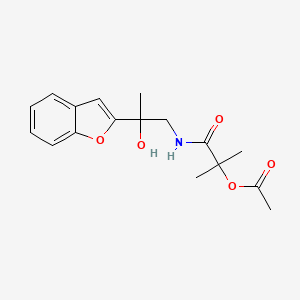

![2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide](/img/structure/B2820379.png)
![1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2820381.png)
